molecular formula C25H18ClN3O2 B2545855 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923201-63-2

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2545855
CAS No.: 923201-63-2
M. Wt: 427.89
InChI Key: APKBJKGHWRKPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorobenzyl group, a naphthylmethyl group, and a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine ring system.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the pyrido[3,2-d]pyrimidine core.

    Attachment of the Naphthylmethyl Group: The naphthylmethyl group is typically attached through a Friedel-Crafts alkylation reaction, using naphthylmethyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[3,2-d]pyrimidine derivatives, such as:
    • 3-(4-methylbenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
    • 3-(4-fluorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to other similar compounds.

Properties

CAS No.

923201-63-2

Molecular Formula

C25H18ClN3O2

Molecular Weight

427.89

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-(naphthalen-1-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18ClN3O2/c26-20-12-10-17(11-13-20)15-29-24(30)23-22(9-4-14-27-23)28(25(29)31)16-19-7-3-6-18-5-1-2-8-21(18)19/h1-14H,15-16H2

InChI Key

APKBJKGHWRKPKW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)Cl)N=CC=C4

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.